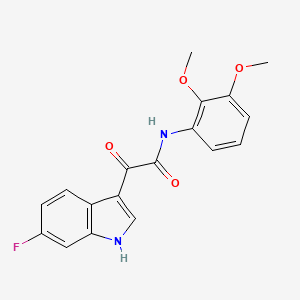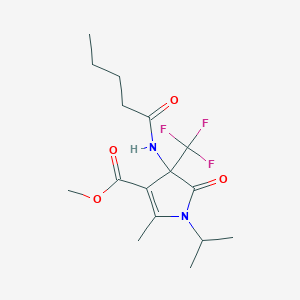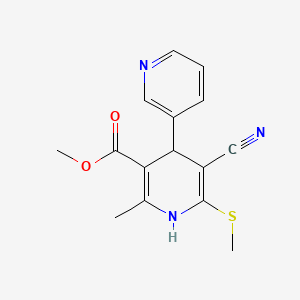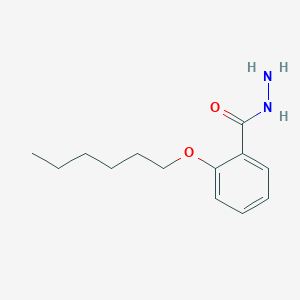![molecular formula C17H15ClN2O3 B11465918 6-acetyl-5-(2-chlorophenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B11465918.png)
6-acetyl-5-(2-chlorophenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that belongs to the pyrano[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an acetyl group, a chlorophenyl group, and a pyrano[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is carried out under reflux conditions with a base such as sodium methoxide in butanol . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the pyrano[2,3-d]pyrimidine core .
Chemical Reactions Analysis
6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Scientific Research Applications
6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with receptors on the surface of cells, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE can be compared with other pyrano[2,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but differs in the substituents attached to the pyrimidine ring.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with variations in the position and type of substituents.
Pyrimidino[4,5-d][1,3]oxazine:
The uniqueness of 6-ACETYL-5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C17H15ClN2O3 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
6-acetyl-5-(2-chlorophenyl)-2,7-dimethyl-3,5-dihydropyrano[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H15ClN2O3/c1-8(21)13-9(2)23-17-15(16(22)19-10(3)20-17)14(13)11-6-4-5-7-12(11)18/h4-7,14H,1-3H3,(H,19,20,22) |
InChI Key |
NKTCMUNZKWUXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(O1)N=C(NC2=O)C)C3=CC=CC=C3Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11465837.png)
![4-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11465838.png)
![1-(3-fluorophenyl)-5-hydroxy-7-(4-hydroxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11465843.png)


![ethyl 7-butyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465865.png)
![4-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11465868.png)

![5-Methyl-2-(3-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11465889.png)
![5-[(3-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile](/img/structure/B11465905.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11465906.png)

![N-[3-(cyclopropylsulfamoyl)phenyl]-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11465919.png)
![5-([(4-Fluorophenyl)amino]methyl)-2-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-one](/img/structure/B11465924.png)
